molecular formula C21H19NO2 B554614 N-Tritylglycine CAS No. 5893-05-0

N-Tritylglycine

Cat. No.: B554614
CAS No.: 5893-05-0
M. Wt: 317.4 g/mol
InChI Key: XUXRXWLKUYPGMZ-UHFFFAOYSA-N
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Description

N-Tritylglycine, also known as N-(Triphenylmethyl)glycine, is an organic compound with the chemical formula C21H19NO2. It is commonly used as a protecting group in organic synthesis, particularly in the preparation of peptides and proteins. The trityl group can be easily introduced and removed by acid-catalyzed reactions, making it a valuable tool in synthetic chemistry .

Scientific Research Applications

N-Tritylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group in peptide synthesis, allowing for the selective protection and deprotection of functional groups.

    Biology: this compound derivatives are used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industry: this compound is used in the production of various fine chemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Tritylglycine is typically synthesized by reacting trityl alcohol with glycine under acidic conditions. The reaction involves the formation of an ester bond between the trityl group and the glycine molecule. The product is then purified through crystallization, filtration, and washing .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for crystallization and filtration helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: N-Tritylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • N-Phenylglycine
  • 2,2-Diphenylglycine
  • N-Formylglycine

Comparison: N-Tritylglycine is unique due to its trityl protecting group, which offers stability and ease of removal compared to other protecting groups. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .

Properties

IUPAC Name

2-(tritylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c23-20(24)16-22-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,22H,16H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXRXWLKUYPGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290092
Record name N-Tritylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5893-05-0
Record name 5893-05-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Tritylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-tritylglycine was prepared in 90% yield from trityl chloride and glycine according to the procedure of Zervas et al., J. Am. Chem. Soc. 78:1359 (1956).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes N-tritylglycine derivatives interesting for host-guest chemistry?

A1: Researchers have explored this compound derivatives, such as N,N'-ditrityldiketopiperazine, as potential host molecules in crystalline host-guest complexes []. This is due to the presence of the bulky trityl (triphenylmethyl) groups, which can act as "spacers" and create cavities for accommodating guest molecules within the crystal lattice. While not initially designed for this purpose, N,N'-ditrityldiketopiperazine was found to form complexes with small molecules like methylene chloride, highlighting its potential in this area.

Q2: How does the structure of tritylamines, including this compound derivatives, affect their base strength?

A2: Studies show that the pKBH+ values (representing the pKa of the corresponding tritylammonium ions) for various tritylamines, including this compound methyl ester and N-tritylanilines, are surprisingly consistent at around 9 []. This value is similar to those observed for simpler alkylamines. The bulky trityl group appears to sterically hinder the solvation of the protonated cation, and in the case of anilines, it minimizes resonance interaction between the aromatic ring and the amino group. This leads to a more uniform base strength across various tritylamine derivatives.

Q3: Has this compound been used in analytical chemistry applications?

A3: Yes, a derivative of this compound, AMACE1 (Acetamide, 2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]-methyl]-N-methyl-, monohydrochloride), has been explored as a reagent for analyzing oxidative sugar damage in DNA []. AMACE1 can be coupled to small organic analytes containing keto or carboxylic acid groups, making it potentially useful for trace organic analysis.

Q4: What insights can X-ray crystallography provide about this compound and its derivatives?

A4: Crystallographic studies have provided valuable information about the molecular structure of this compound and its derivatives. For instance, X-ray crystallography revealed that this compound exists as a zwitterion in its crystalline state []. Additionally, the crystal structure of this compound methylamide has also been determined [], contributing to the understanding of structural features in this class of compounds. Further investigation using techniques like X-ray crystallography can provide more detailed insights into bond lengths, conformations, and intermolecular interactions of these molecules.

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